Bienvenue dans la boutique en ligne BenchChem!

1-(2-Benzimidazolyl)-3-methylurea

Physicochemical profiling Drug-likeness prediction Chromatographic method development

1-(2-Benzimidazolyl)-3-methylurea (CAS 21035-25-6) is a small-molecule heterocycle (C9H10N4O, MW 190.20 g/mol) comprising a benzimidazole core linked at the 2-position to an N3-methyl-substituted urea moiety. Originally disclosed in 1968 as an anthelmintic agent within a broader patent family of 1-(2-benzimidazolyl)-3-alkylureas, the compound serves as a reference building block for synthesizing more complex biologically active benzimidazole-ureas.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 21035-25-6
Cat. No. B3368420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Benzimidazolyl)-3-methylurea
CAS21035-25-6
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=NC2=CC=CC=C2N1
InChIInChI=1S/C9H10N4O/c1-10-9(14)13-8-11-6-4-2-3-5-7(6)12-8/h2-5H,1H3,(H3,10,11,12,13,14)
InChIKeyNLWPIMXWKFZVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Benzimidazolyl)-3-methylurea (CAS 21035-25-6): Procurement-Relevant Identity and Chemical Baseline


1-(2-Benzimidazolyl)-3-methylurea (CAS 21035-25-6) is a small-molecule heterocycle (C9H10N4O, MW 190.20 g/mol) comprising a benzimidazole core linked at the 2-position to an N3-methyl-substituted urea moiety [1]. Originally disclosed in 1968 as an anthelmintic agent within a broader patent family of 1-(2-benzimidazolyl)-3-alkylureas, the compound serves as a reference building block for synthesizing more complex biologically active benzimidazole-ureas [2]. Its structure has recently been definitively characterized by single-crystal X-ray diffraction, updating earlier spectroscopic assignments [3].

Why 1-(2-Benzimidazolyl)-3-methylurea Cannot Be Substituted by Generic Benzimidazole-Urea Analogs


Within the 1-(2-benzimidazolyl)-3-alkylurea series, small structural perturbations—particularly at the N3-urea position—produce marked differences in physicochemical properties relevant to formulation, solubility, and downstream synthetic derivatization [1]. The unsubstituted analog, 2-benzimidazolylurea (CAS 24370-25-0), lacks the N3-methyl group, resulting in a lower molecular weight (176.18 vs. 190.20 g/mol), reduced lipophilicity (predicted XLogP ≈ 0.3 vs. 0.9), and distinct hydrogen-bonding capacity that alters both crystallinity and reactivity [2]. Procuring a generic benzimidazole-urea without verifying the exact N3-substitution pattern risks irreproducible synthetic outcomes or physicochemical mismatches in formulation development. The quantitative dimensions below detail these critical differentiation points [3].

Quantitative Comparative Evidence for 1-(2-Benzimidazolyl)-3-methylurea Differentiation


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted 2-Benzimidazolylurea

1-(2-Benzimidazolyl)-3-methylurea (MW 190.20, XLogP3 = 0.9) is differentiated from the des-methyl analog 2-benzimidazolylurea (MW 176.18, XLogP3 = 0.3) by a +14.02 Da mass increment and a +0.6 log unit increase in predicted lipophilicity [1]. These differences are within ranges known to modify membrane permeability and HPLC retention behavior in benzimidazole-urea series, as established by Hasegawa et al. (2007) in their SAR of VEGFR-2/TIE-2 benzimidazole-urea inhibitors, where N1-nitrogen methylation and urea substitution critically altered both potency and pharmacokinetic parameters [2].

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Thermal Stability and Crystallinity Benchmarking Against N3-Ethyl and N3-Propyl Homologs

The melting point (decomposition) of 1-(2-benzimidazolyl)-3-methylurea was originally reported as 324°C (dec) in US3399212A, Example 8 [1]. This is substantially higher than the N3-ethyl analog (decomposes below 300°C) and the N3-propyl analog (decomposes below 300°C) from the same patent series, demonstrating that the methyl substituent confers the highest thermal stability within this congeneric set [2]. X-ray crystallographic characterization by Cordes et al. (2024) now provides definitive unit-cell parameters and hydrogen-bonding networks for the methyl derivative, enabling unambiguous identity verification via powder XRD or single-crystal diffraction—a quality-control capability not yet published for the ethyl or propyl congeners [3].

Solid-state characterization Thermal analysis Crystallography

Definitive Spectroscopic Identity via X-ray Crystallography vs. Historically Ambiguous Literature Data

Prior to 2024, published 1H NMR and 13C NMR assignments for 1-(2-benzimidazolyl)-3-methylurea were inconsistent and, in some cases, incorrect. Cordes et al. (2024) resolved these ambiguities using single-crystal X-ray diffraction, providing revised 1H NMR and 13C NMR data, IR spectroscopic data, and confirming the melting point [1]. This updated characterization distinguishes 1-(2-benzimidazolyl)-3-methylurea from the isomeric 2-amino-1-(N-methylcarbamoyl)benzimidazole intermediate (Example 7, US3399212A), which has a different connectivity at the benzimidazole N1 vs. exocyclic nitrogen [2]. Without these revised assignments, misidentification between the target compound and its synthetic intermediate is highly probable based on older literature data alone.

Structural elucidation NMR spectroscopy Quality control

Class-Level Pharmacological Potential: Benzimidazole-Urea SAR Context for ALX Receptor Agonism and Kinase Inhibition

1-(2-Benzimidazolyl)-3-methylurea is the minimal core scaffold of two distinct pharmacologically validated chemotypes. First, benzimidazolyl-methyl urea derivatives are claimed as ALX receptor (FPR2) agonists in patent US 9,663,473, where the N3-methyl urea motif is explicitly conserved within the generic Markush structure [1]. Second, benzimidazole-urea derivatives are established as potent VEGFR-2 and TIE-2 kinase inhibitors (Hasegawa et al., 2007), with SAR studies confirming that the N1 nitrogen of the benzimidazole and the urea N–H are both critical pharmacophoric elements [2]. While no IC50 or EC50 values are available specifically for this unelaborated parent compound, its core scaffold is the synthetic entry point for lead optimization programs targeting both anti-inflammatory and anti-angiogenic indications.

ALX/FPR2 receptor agonism Anti-inflammatory drug discovery Kinase inhibitor design

Research and Industrial Application Scenarios for 1-(2-Benzimidazolyl)-3-methylurea


Synthetic Starting Material for ALX/FPR2 Agonist Lead Optimization

The compound serves as the unsubstituted core for the benzimidazolyl-methyl urea ALX receptor agonist series claimed in US 9,663,473 [1]. In this application, 1-(2-benzimidazolyl)-3-methylurea is elaborated at the benzimidazole N1 position and substituted benzyl carbon to generate potent, selective ALX agonists for anti-inflammatory indications. The N3-methyl group is a non-removable pharmacophoric feature; using 2-benzimidazolylurea (des-methyl) would produce a different chemotype outside the patent scope. The 2024 crystallographic data further enable computational docking studies to guide rational substitution at the N1 and α-carbon positions [2].

Core Building Block for Benzimidazole-Urea Kinase Inhibitor Synthesis

The benzimidazole-urea scaffold, as exemplified by 1-(2-benzimidazolyl)-3-methylurea, is the minimal pharmacophore for VEGFR-2 and TIE-2 kinase inhibition [1]. SAR studies by Hasegawa et al. (2007) established that further substitution at the benzimidazole N1 and introduction of a hydrophobic phenyl ring (segment A) convert this minimally active core into potent inhibitors (e.g., compound 14b, VEGFR-2 IC50 = 2.9 nM) [2]. Researchers requiring a validated, well-characterized starting material for kinase inhibitor SAR exploration should specify this compound rather than undefined benzimidazole-urea mixtures that may lack the correct connectivity.

Reference Standard for Analytical Method Development and QC of Benzimidazole-Urea APIs

The publication of definitive X-ray crystallographic data, revised NMR assignments, and IR spectra by Cordes et al. (2024) establishes 1-(2-benzimidazolyl)-3-methylurea as a readily available, fully characterized reference standard for HPLC method development, impurity profiling, and polymorph screening in benzimidazole-urea drug substance manufacturing [1]. Its high melting point (324°C dec) and distinct crystallinity, combined with the now-available unit-cell parameters, make it suitable for calibrating DSC and XRPD instruments used in pharmaceutical solid-state characterization [2]. Procurement for this purpose requires the exact compound with verified identity against the published crystal structure.

Quote Request

Request a Quote for 1-(2-Benzimidazolyl)-3-methylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.